molecular formula C9H18ClNO2 B12942631 Trans-4-((R)-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride

Trans-4-((R)-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride

Cat. No.: B12942631
M. Wt: 207.70 g/mol
InChI Key: PPSTUJSAOIAVHT-PUFYQOQHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride typically involves the reduction of 4-cyanocyclohexane-1-carboxylic acid or its lower alkyl ester in the presence of a hydrogenating catalyst. The produced ester is then hydrolyzed to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenating catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The antifibrinolytic effect of trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride is achieved by inhibiting the activation of plasminogen to plasmin, an enzyme responsible for breaking down fibrin clots. This inhibition is mediated through the binding of the compound to lysine-binding sites on plasminogen, preventing its conversion to plasmin and thereby stabilizing the fibrin matrix .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and high efficacy in inhibiting fibrinolysis. Its ability to bind effectively to plasminogen and prevent excessive bleeding makes it a preferred choice in medical applications .

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]cyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H/t6-,7?,8?;/m1./s1

InChI Key

PPSTUJSAOIAVHT-PUFYQOQHSA-N

Isomeric SMILES

C[C@H](C1CCC(CC1)C(=O)O)N.Cl

Canonical SMILES

CC(C1CCC(CC1)C(=O)O)N.Cl

Origin of Product

United States

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